Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate
Description
Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate is a structurally complex organic compound characterized by a methyl ester backbone, two hydroxyl groups, a phenylmethoxycarbonylamino substituent, and an amino-propanoyl moiety. The compound’s multiple hydrogen-bonding sites (hydroxyl and amino groups) likely influence its solubility and reactivity, while the phenylmethoxycarbonyl group may enhance stability against enzymatic degradation .
Properties
CAS No. |
5874-76-0 |
|---|---|
Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-23-14(21)12(8-19)16-13(20)11(7-18)17-15(22)24-9-10-5-3-2-4-6-10/h2-6,11-12,18-19H,7-9H2,1H3,(H,16,20)(H,17,22) |
InChI Key |
WMKCPTRURVRKRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate typically involves multiple steps. One common method starts with N-benzyloxycarbonyl-L-serine, which undergoes esterification to form L-serine methyl ester hydrochloride. This intermediate is then reacted with N-carbobenzoxy-L-serine to yield the desired compound .
Industrial Production Methods
This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several methyl/ethyl esters documented in pesticide chemistry and synthetic intermediates. Key analogs include:
Physicochemical Properties
- Solubility: The dual hydroxyl groups in the target compound likely improve aqueous solubility compared to pyriminobac-methyl (pyrimidinyloxy) or diclofop-methyl (chlorinated phenoxy), which are more lipophilic .
- Stability: The phenylmethoxycarbonylamino group, shared with the ethyl analog in , may confer resistance to hydrolysis compared to simpler esters like diclofop-methyl .
Research Findings
Functional Group Impact on Bioactivity
- Hydroxyl Groups: The target compound’s dual hydroxyls may enhance binding to polar biological targets (e.g., enzymes), contrasting with pyriminobac-methyl’s pyrimidinyloxy group, which likely targets nucleotide biosynthesis .
- Ester Choice : Methyl esters (target compound, diclofop-methyl) generally exhibit higher volatility and faster degradation than ethyl esters (), affecting environmental persistence .
Biological Activity
Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate, with the CAS number 5874-76-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C15H20N2O7
- Molecular Weight : 340.33 g/mol
- IUPAC Name : methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
- InChI Key : WMKCPTRURVRKRM-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several steps, starting from N-benzyloxycarbonyl-L-serine. The synthetic route includes esterification to form L-serine methyl ester hydrochloride, followed by reaction with N-carbobenzoxy-L-serine to yield the target compound. This multi-step process ensures high purity and consistency of the final product, which is crucial for biological testing and applications .
This compound exhibits various biological activities, particularly in cancer research. Its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression . The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on colon cancer cell lines (HCT116). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent antiproliferative activity . Notably, compounds with structural similarities to this compound showed specific action against cancerous cells without affecting non-cancerous cells like HEK293 .
- Mechanistic Insights :
Data Table: Biological Activity Overview
| Parameter | Value |
|---|---|
| CAS Number | 5874-76-0 |
| Molecular Weight | 340.33 g/mol |
| IC50 (HCT116) | 0.12 - 0.81 mg/mL |
| Selectivity (Normal Cells) | High |
| Mechanism | HDAC inhibition |
| Target Pathways | HSP90, TRAP1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
